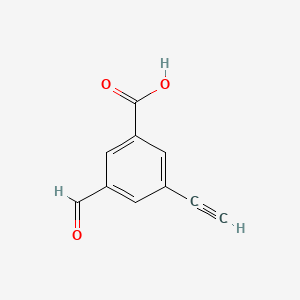
3-Ethynyl-5-formylbenzoicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethynyl-5-formylbenzoic acid: is an aromatic compound with the molecular formula C10H6O3. It is characterized by the presence of an ethynyl group (-C≡CH) and a formyl group (-CHO) attached to a benzoic acid core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethynyl-5-formylbenzoic acid typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzoic acid derivative.
Ethynylation: The ethynyl group is introduced via a Sonogashira coupling reaction.
Industrial Production Methods
Industrial production of 3-ethynyl-5-formylbenzoic acid may follow similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key considerations include:
Catalyst Selection: Efficient catalysts to minimize reaction time and maximize yield.
Reaction Conditions: Controlled temperature, pressure, and inert atmosphere to ensure safety and efficiency.
Purification: Techniques such as recrystallization or chromatography to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
3-Ethynyl-5-formylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO).
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH).
Substitution: The ethynyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO), acidic or basic medium.
Reduction: Sodium borohydride (NaBH), methanol or ethanol as solvent.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Major Products
Oxidation: 3-Ethynyl-5-carboxybenzoic acid.
Reduction: 3-Ethynyl-5-hydroxymethylbenzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Ethynyl-5-formylbenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Mecanismo De Acción
The mechanism by which 3-ethynyl-5-formylbenzoic acid exerts its effects involves interactions with specific molecular targets:
Molecular Targets: Enzymes or receptors that interact with the formyl or ethynyl groups.
Pathways Involved: The compound may modulate biochemical pathways related to inflammation, cell proliferation, or apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
3-Ethynylbenzoic acid: Lacks the formyl group, making it less reactive in certain chemical reactions.
5-Formylbenzoic acid: Lacks the ethynyl group, limiting its applications in organic synthesis.
3-Ethynyl-4-formylbenzoic acid: Positional isomer with different reactivity and properties.
Propiedades
Fórmula molecular |
C10H6O3 |
|---|---|
Peso molecular |
174.15 g/mol |
Nombre IUPAC |
3-ethynyl-5-formylbenzoic acid |
InChI |
InChI=1S/C10H6O3/c1-2-7-3-8(6-11)5-9(4-7)10(12)13/h1,3-6H,(H,12,13) |
Clave InChI |
AOZKIKXGOKBSTG-UHFFFAOYSA-N |
SMILES canónico |
C#CC1=CC(=CC(=C1)C=O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


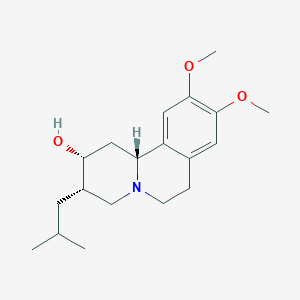
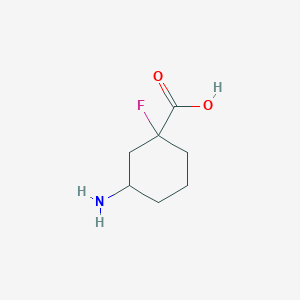
![1-[(3-Bromo-4-methylphenyl)methyl]piperazine](/img/structure/B13547993.png)
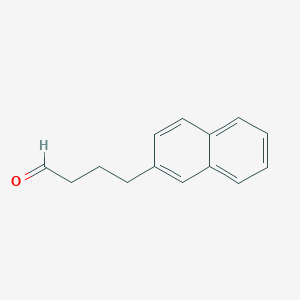
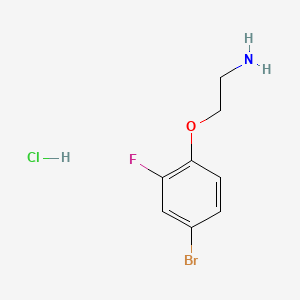
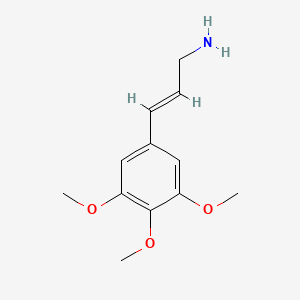
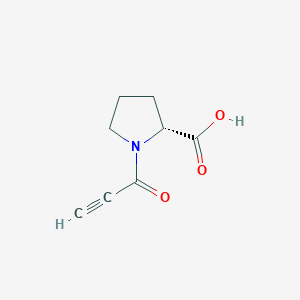
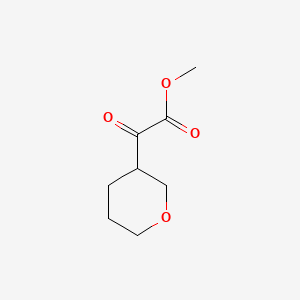
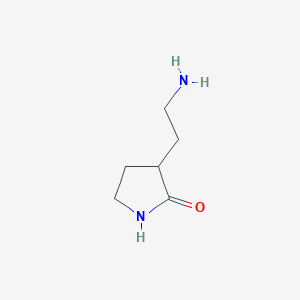
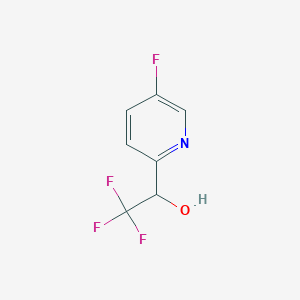
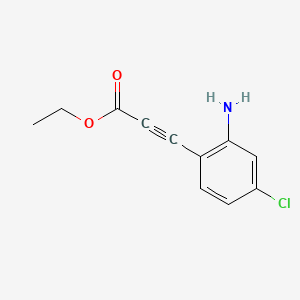
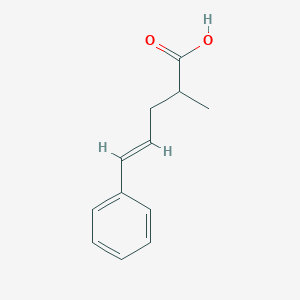
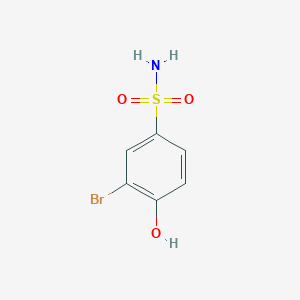
![(2Z)-2-cyano-N-(3-methoxyphenyl)-3-[4-(morpholin-4-yl)phenyl]prop-2-enamide](/img/structure/B13548067.png)
